molecular formula C9H12Cl2O2 B14323359 3-(2,2-Dichloroethenyl)heptane-2,4-dione CAS No. 111837-40-2

3-(2,2-Dichloroethenyl)heptane-2,4-dione

Cat. No.: B14323359
CAS No.: 111837-40-2
M. Wt: 223.09 g/mol
InChI Key: PCEKVMPXVFRZPY-UHFFFAOYSA-N
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Description

3-(2,2-Dichloroethenyl)heptane-2,4-dione is a diketone derivative featuring a heptane backbone substituted with a dichloroethenyl group at the 3-position and ketone functionalities at the 2- and 4-positions.

Properties

CAS No.

111837-40-2

Molecular Formula

C9H12Cl2O2

Molecular Weight

223.09 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)heptane-2,4-dione

InChI

InChI=1S/C9H12Cl2O2/c1-3-4-8(13)7(6(2)12)5-9(10)11/h5,7H,3-4H2,1-2H3

InChI Key

PCEKVMPXVFRZPY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C=C(Cl)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichloroethenyl)heptane-2,4-dione typically involves the reaction of heptane-2,4-dione with 2,2-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichloroethenyl)heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.

    Substitution: The dichloroethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

3-(2,2-Dichloroethenyl)heptane-2,4-dione has several scientific research applications, including:

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Dichloroethenyl)heptane-2,4-dione involves its interaction with specific molecular targets and pathways. The dichloroethenyl group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Differences :

  • Backbone: Permethrin contains a cyclopropane ring with a dimethyl group and a dichloroethenyl substituent, esterified to a 3-phenoxybenzyl group .
  • Functional Groups : Ester (carboxylate) vs. diketone in the target compound.

Toxicity :

  • Permethrin exhibits low mammalian toxicity but is highly toxic to aquatic organisms . The target compound’s diketone structure may reduce neurotoxic effects compared to pyrethroids.

Cypermethrin (Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate)

Structural Differences :

  • Substituents: Cypermethrin includes a cyano group at the benzyl position, absent in the target compound .
  • Backbone : Cyclopropane vs. heptane chain.

Isomerism :

  • Cypermethrin exists as multiple stereoisomers with varying bioactivity . The target compound’s lack of chiral centers may simplify synthesis but limit selectivity.

DCVA (3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid)

Structural Differences :

  • Functional Groups : Carboxylic acid (DCVA) vs. diketone (target compound) .

Reactivity :

  • The carboxylic acid in DCVA facilitates salt formation (e.g., with sodium), enhancing solubility in aqueous media . The diketone’s electrophilic carbonyl groups could participate in nucleophilic additions, altering reactivity profiles.

Dichlorvos (2,2-Dichloroethenyl Dimethyl Phosphate)

Structural Differences :

  • Backbone: Organophosphate ester vs. diketone-heptane .

Volatility :

  • Dichlorvos’s high volatility enables fumigant activity . The heptane chain in the target compound may reduce volatility, favoring contact-based applications.

Implications of Structural Variations

  • Lipophilicity : The heptane chain in the target compound may enhance lipid solubility compared to cyclopropane-based analogs, affecting bioaccumulation.
  • Reactivity : Diketone groups could enable chelation or tautomerism, unlike ester or carboxylic acid functionalities in analogs.
  • Environmental Fate : Increased molecular weight and stability from the heptane backbone may prolong environmental persistence relative to volatile compounds like dichlorvos.

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